molecular formula C13H15NO2S2 B4644091 4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide

4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide

Cat. No. B4644091
M. Wt: 281.4 g/mol
InChI Key: NPOUJWHADJLWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide, commonly known as MTSEA, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective inhibitor of cysteine proteases, which are important enzymes involved in various physiological processes.

Mechanism of Action

MTSEA inhibits the activity of cysteine proteases by covalently modifying the active site cysteine residue of the enzyme. The sulfonamide group of MTSEA reacts with the thiol group of the cysteine residue to form a covalent bond, which results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects
MTSEA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspases. MTSEA has also been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B and cathepsin L, which are involved in the processing of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTSEA in lab experiments is its high selectivity for cysteine proteases. This allows researchers to specifically target these enzymes without affecting other proteases. However, one of the limitations of using MTSEA is its potential toxicity to cells. It is important to use appropriate concentrations of MTSEA to avoid cell damage.

Future Directions

There are several future directions for the use of MTSEA in scientific research. One direction is to develop more potent and selective inhibitors of cysteine proteases based on the structure of MTSEA. Another direction is to study the role of cysteine proteases in other physiological processes such as autophagy and lysosomal function. Additionally, MTSEA could be used in combination with other inhibitors to target multiple pathways involved in disease progression.

Scientific Research Applications

MTSEA has been widely used in scientific research as a tool to study the function of cysteine proteases. It has been shown to inhibit the activity of various cysteine proteases, including cathepsin B, cathepsin L, and caspases. MTSEA has also been used to study the role of cysteine proteases in various physiological processes such as apoptosis, inflammation, and cancer.

properties

IUPAC Name

4-methyl-N-(1-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9,11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOUJWHADJLWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.